1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone
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Overview
Description
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone, also known as DMBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBO is a benzoxazine derivative that has been synthesized through a series of chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone as an anticancer agent is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition of MMP activity leads to the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells, which is essential for the growth and spread of cancer cells. In vivo studies have shown that this compound has low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone is its high thermal stability, which makes it a suitable monomer for the synthesis of thermosetting polymers. This compound is also relatively easy to synthesize and has low toxicity, making it a safe compound for laboratory experiments. However, one of the limitations of this compound is its limited solubility in common solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research on 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone. One potential direction is the synthesis of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound as an anticancer agent. Further studies are also needed to determine the optimal dosage and administration route of this compound for its potential use as an anticancer agent.
Synthesis Methods
The synthesis of 1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone involves a series of chemical reactions, starting with the condensation of 2,2-dimethyl-3H-1,4-benzoxazin-4-one and 2-methoxyacetaldehyde. This reaction is carried out in the presence of a base catalyst such as potassium carbonate. The resulting product is then subjected to further reactions such as reduction, acetylation, and oxidation to obtain the final product, this compound.
Scientific Research Applications
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone has been studied extensively for its potential applications in various scientific fields such as material science, polymer chemistry, and medicinal chemistry. In material science, this compound has been used as a monomer for the synthesis of thermosetting polymers with high thermal stability and mechanical strength. In polymer chemistry, this compound has been used as a crosslinking agent for the synthesis of polyurethane foams and resins. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent.
Properties
IUPAC Name |
1-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2)9-14(12(15)8-16-3)10-6-4-5-7-11(10)17-13/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVRNZXEASJXJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2O1)C(=O)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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